molecular formula C11H13BrN2 B3267734 Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- CAS No. 463303-99-3

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-

Cat. No.: B3267734
CAS No.: 463303-99-3
M. Wt: 253.14 g/mol
InChI Key: YGRDQBAINXLHHN-UHFFFAOYSA-N
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Description

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-: is a heterocyclic organic compound that contains a pyridine ring substituted with a bromine atom and a 3,4-dihydro-2H-pyrrol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or ether and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]- is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c12-11-8-13-7-5-9(11)3-4-10-2-1-6-14-10/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRDQBAINXLHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)CCC2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204342
Record name 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463303-99-3
Record name 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463303-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-
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Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-
Reactant of Route 3
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-
Reactant of Route 4
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-
Reactant of Route 5
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-
Reactant of Route 6
Pyridine, 3-bromo-4-[2-(3,4-dihydro-2H-pyrrol-5-yl)ethyl]-

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